3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Attachment of the furan ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The furan and pyrazole rings can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-(furan-2-yl)ethyl)aniline: Similar structure but lacks the pyrazole ring.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide: Similar structure but lacks the chlorine atom.
Uniqueness
3-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of both the chlorine atom and the pyrazole ring, which can provide distinct chemical properties and biological activities compared to similar compounds .
Properties
IUPAC Name |
3-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-12-14(17)4-2-6-16(12)24(21,22)19-7-8-20-11-13(10-18-20)15-5-3-9-23-15/h2-6,9-11,19H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVMHVBIOQEVSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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